molecular formula C18H16FN3OS B4781519 2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4781519
M. Wt: 341.4 g/mol
InChI Key: OSUVHGTYCXZOGQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-12(13-7-3-2-4-8-13)11-16-21-22-18(24-16)20-17(23)14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUVHGTYCXZOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the thiadiazole ring in the presence of a Lewis acid catalyst.

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction, where a fluorinating agent, such as potassium fluoride, reacts with an appropriate precursor.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-(2-fluorophenyl)benzamide: Differing in the substitution pattern on the benzamide moiety.

    2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide: Differing in the alkyl group attached to the thiadiazole ring.

    2-fluoro-5-nitrobenzoic acid: Differing in the functional groups attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
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2-fluoro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

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